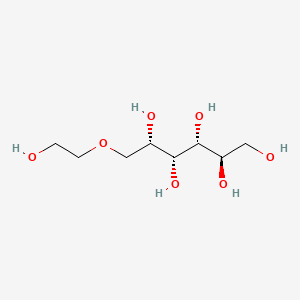
6-Hydroxyethyl sorbitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyethyl sorbitol is a useful research compound. Its molecular formula is C8H18O7 and its molecular weight is 226.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Applications
Hydrogels for Drug Delivery and Tissue Engineering
One of the most promising applications of 6-hydroxyethyl sorbitol is in the development of biodegradable hydrogels. A study demonstrated that incorporating sorbitol into cellulose-based hydrogels significantly improved their water absorption and release properties. These hydrogels can be utilized in drug delivery systems, enhancing the targeted release of therapeutic agents and improving patient outcomes in various medical conditions, including wound healing and tissue regeneration .
Stabilization of Biological Membranes
Research indicates that this compound can stabilize model membranes during drying processes. In experiments with liposomes, it was found that the compound effectively protected against leakage and membrane fusion during dehydration and subsequent rehydration. This property is crucial for preserving the integrity of biological materials in pharmaceutical formulations .
Pharmaceutical Applications
Excipients in Drug Formulations
This compound serves as an excipient in pharmaceutical formulations, particularly in solid dosage forms like tablets. Its ability to enhance tableting properties—such as bending strength and friability—makes it an attractive candidate for use in direct compression methods without the need for additional binders or fillers . This application is particularly relevant in the production of chewable or orally disintegrating tablets.
Intravenous Solutions
The compound is also utilized in intravenous solutions, particularly hydroxyethyl starch (HES) formulations. HES solutions are commonly employed for volume expansion in clinical settings, especially following severe blood loss due to trauma or surgery. Clinical studies have assessed the safety and efficacy of HES solutions containing hydroxyethyl starch, noting their role in fluid volume replacement during surgical procedures .
Material Science Applications
Biodegradable Plastics
The incorporation of this compound into biodegradable plastics has been explored to enhance material properties such as flexibility and moisture retention. These materials are particularly beneficial for agricultural applications, where they can improve soil moisture retention and promote plant growth under drought conditions .
Catalytic Processes
In chemical engineering, this compound has potential applications as a reactant or catalyst in various processes. For instance, its role as a hydrogen donor in catalytic transfer hydrogenation reactions has been studied, showcasing its ability to facilitate the conversion of glucose to sorbitol under mild conditions using commercially available catalysts .
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Biocatalytic Conversion Using d-Sorbitol Dehydrogenase
The biosynthesis of 6NSL involves the oxidation of N-hydroxyethyl glucosamine (NHEG) catalyzed by d-sorbitol dehydrogenase (mSLDH) from Gluconobacter oxydans. This reaction proceeds under aqueous, mild conditions:
NHEGmSLDHMgSO4,pH 5.06NSL+H2O2
Key parameters include:
-
Temperature : 15°C (optimal for enzyme stability)
-
pH : 5.0 (maximizes catalytic activity)
-
Cofactor : Mg²⁺ (essential for substrate binding)
Under optimized conditions, this method achieves 95.5% yield of 6NSL with minimal byproducts .
Table 1: Critical Reaction Parameters and Outcomes
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 15°C | Prevents enzyme denaturation |
| Substrate (NHEG) | 60 g/L | Maximizes conversion rate |
| Catalyst Loading | 40 g WCW/L | Balances activity and cost |
| Reaction Time | 48 h | Ensures near-complete conversion |
Deviating from these conditions reduces efficiency. For example, temperatures >20°C cause rapid enzyme deactivation, while pH <4.0 inhibits Mg²⁺ coordination .
Analytical Methods for Reaction Monitoring
-
High-Performance Liquid Chromatography (HPLC) : Quantifies NHEG and 6NSL with a detection limit of 0.1 mg/mL.
-
DNPH Spectrophotometry : A high-throughput method using 2,4-dinitrophenylhydrazine (DNPH) to detect α-ketoacid byproducts, enabling rapid screening of mutant enzyme variants .
-
LC-MS/NMR : Confirms product purity and structural integrity, critical for pharmaceutical applications .
Side Reactions and Byproduct Formation
The primary side reaction involves overoxidation of 6NSL to α-ketoacids, which are detected as hydrazone derivatives via DNPH. These byproducts account for <5% of total products under optimal conditions .
Citations Xue et al., Biosynthesis of miglitol intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose, PMC (2018).
Propriétés
Numéro CAS |
110204-70-1 |
|---|---|
Formule moléculaire |
C8H18O7 |
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-6-(2-hydroxyethoxy)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C8H18O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h5-14H,1-4H2/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
XVGMUUXDFMGIMI-ULAWRXDQSA-N |
SMILES |
C(COCC(C(C(C(CO)O)O)O)O)O |
SMILES isomérique |
C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canonique |
C(COCC(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















